Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate
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Overview
Description
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate is an organic compound with the molecular formula C11H9F3O3 It is a derivative of propanoic acid, featuring a trifluorophenyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 2,4,6-trifluorobenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted trifluorophenyl derivatives
Scientific Research Applications
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate
- Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
- Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate
Uniqueness
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The 2,4,6-trifluorophenyl configuration may offer distinct advantages in terms of binding affinity and selectivity compared to other trifluorophenyl derivatives .
Properties
Molecular Formula |
C11H9F3O3 |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-10(16)5-9(15)11-7(13)3-6(12)4-8(11)14/h3-4H,2,5H2,1H3 |
InChI Key |
STBSCRJFDYWDNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
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